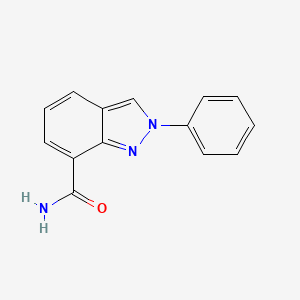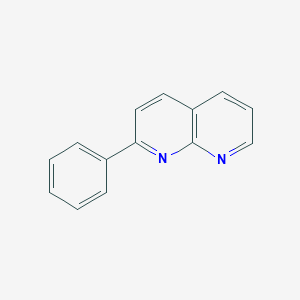
2-Phenyl-1,8-naphthyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by a naphthyridine core with a phenyl group attached to the second position. Naphthyridines are known for their diverse biological activities and photochemical properties, making them significant in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1,8-naphthyridine can be achieved through several methods. One common approach involves the cyclization of N-aroyl-N1-(this compound)-3-carbonyl hydrazine using phosphorus oxychloride (POCl3) as a cyclizing agent . Another eco-friendly method utilizes ferric chloride hexahydrate (FeCl3·6H2O) through a grinding method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and eco-friendly synthetic routes, such as the ones mentioned above, is crucial for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the naphthyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized naphthyridine derivatives, while substitution reactions can produce various substituted naphthyridines .
Applications De Recherche Scientifique
2-Phenyl-1,8-naphthyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs with antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the creation of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and as a component in self-assembly host-guest systems.
Mécanisme D'action
The mechanism of action of 2-phenyl-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interact with cellular receptors to exert its effects . The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,8-Naphthyridine: The parent compound without the phenyl group.
2-Amino-1,8-naphthyridine: A derivative with an amino group at the second position.
2-Methyl-1,8-naphthyridine: A derivative with a methyl group at the second position.
Uniqueness
2-Phenyl-1,8-naphthyridine is unique due to the presence of the phenyl group, which can enhance its biological activity and photochemical properties compared to other naphthyridine derivatives .
Propriétés
Formule moléculaire |
C14H10N2 |
|---|---|
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
2-phenyl-1,8-naphthyridine |
InChI |
InChI=1S/C14H10N2/c1-2-5-11(6-3-1)13-9-8-12-7-4-10-15-14(12)16-13/h1-10H |
Clé InChI |
SKVWGHJCDNDXAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C=CC=N3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



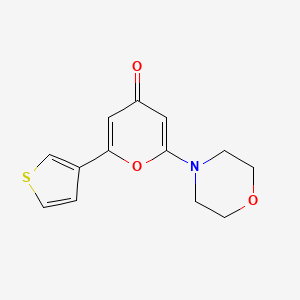

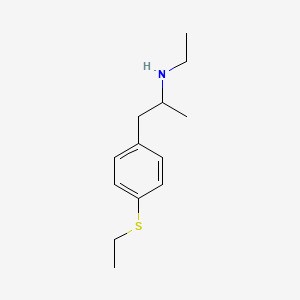




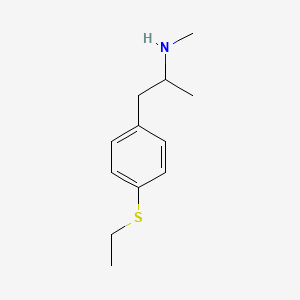

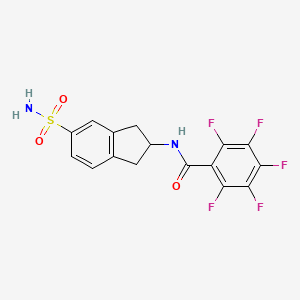
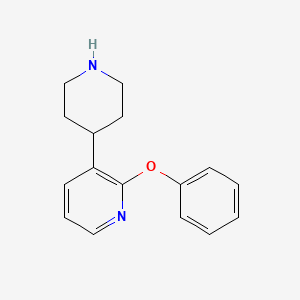

![2-Phenyl-1H-imidazo[4,5-c]quinolin-4-ylamine](/img/structure/B10842071.png)
